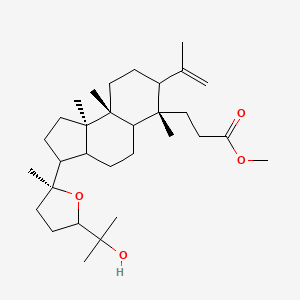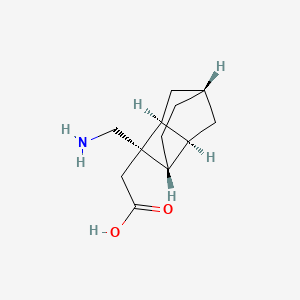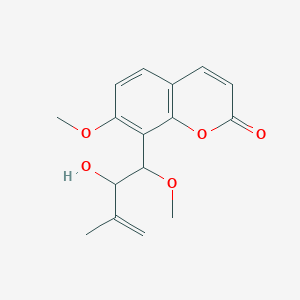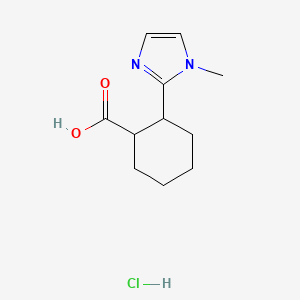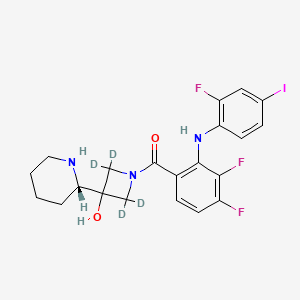
Cobimetinib-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobimetinib-d4 is a deuterated form of cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1). Cobimetinib is primarily used in combination with vemurafenib for the treatment of unresectable or metastatic melanoma with a BRAF V600 mutation . The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobimetinib involves several key steps starting from (2S)-2-piperidinecarboxylic acid. The process includes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate. This intermediate undergoes addition, reduction, and cyclization reactions to form another intermediate, which is then subjected to a condensation reaction with a side chain to produce cobimetinib . The preparation method is economical, environmentally friendly, and suitable for industrial production.
Industrial Production Methods
The industrial production of cobimetinib follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and a simple, scalable process that ensures high yield and purity .
化学反应分析
Types of Reactions
Cobimetinib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
Cobimetinib-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of cobimetinib.
Biology: Investigated for its role in inhibiting the MEK pathway, which is involved in cell proliferation and survival.
Medicine: Primarily used in the treatment of unresectable or metastatic melanoma with a BRAF V600 mutation. .
Industry: Used in the development of new therapeutic agents and as a reference compound in drug development.
作用机制
Cobimetinib-d4 exerts its effects by selectively inhibiting MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway. This pathway promotes cellular proliferation, and its inhibition leads to reduced tumor growth and increased apoptosis. This compound binds to the MEK proteins, preventing their activation and subsequent signaling through the ERK pathway .
相似化合物的比较
Cobimetinib-d4 is unique compared to other MEK inhibitors due to its deuterium substitution, which enhances its pharmacokinetic properties. Similar compounds include:
Trametinib: Another MEK inhibitor used in the treatment of melanoma.
Selumetinib: Used in the treatment of neurofibromatosis type 1 and other cancers.
Binimetinib: Investigated for its potential in treating various cancers.
This compound stands out due to its improved stability and reduced metabolic degradation, making it a valuable tool in both research and clinical settings .
属性
分子式 |
C21H21F3IN3O2 |
|---|---|
分子量 |
535.3 g/mol |
IUPAC 名称 |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[2,2,4,4-tetradeuterio-3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1/i10D2,11D2 |
InChI 键 |
BSMCAPRUBJMWDF-ONYSTAKYSA-N |
手性 SMILES |
[2H]C1(C(C(N1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)([2H])[2H])([C@@H]4CCCCN4)O)[2H] |
规范 SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



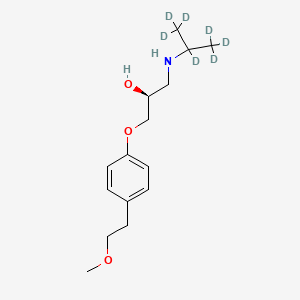
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)


![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)

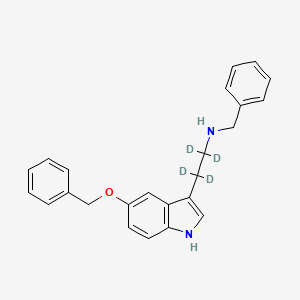
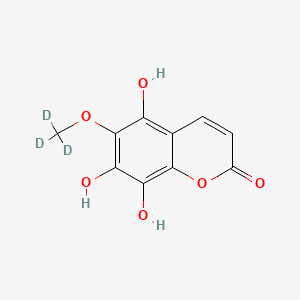
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
